molecular formula C15H23NO5 B14629507 4-Nitrobenzoic acid;2,4,4-trimethylpentan-2-ol CAS No. 55705-72-1

4-Nitrobenzoic acid;2,4,4-trimethylpentan-2-ol

Cat. No.: B14629507
CAS No.: 55705-72-1
M. Wt: 297.35 g/mol
InChI Key: NSPMDIZCNFDMBT-UHFFFAOYSA-N
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Description

4-Nitrobenzoic acid;2,4,4-trimethylpentan-2-ol: is a compound that combines two distinct chemical entities: 4-Nitrobenzoic acid and 2,4,4-trimethylpentan-2-ol. 4-Nitrobenzoic acid is an organic compound with the formula C₆H₄(NO₂)CO₂H, known for its pale yellow crystalline appearance . It is a precursor to various other compounds, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid . On the other hand, 2,4,4-trimethylpentan-2-ol is an alcohol derivative, often used in organic synthesis.

Preparation Methods

4-Nitrobenzoic acid: is typically prepared by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent, which offers improved para/ortho selectivity due to steric protection .

2,4,4-trimethylpentan-2-ol: can be synthesized through various organic synthesis routes, often involving the hydration of 2,4,4-trimethylpentene. Industrial production methods for these compounds typically involve large-scale oxidation and nitration reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Nitrobenzoic acid: undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like dichromate and reducing agents such as hydrogen gas in the presence of a catalyst. Major products formed from these reactions include 4-nitrobenzoyl chloride and 4-aminobenzoic acid .

Scientific Research Applications

4-Nitrobenzoic acid: has several scientific research applications:

2,4,4-trimethylpentan-2-ol: is used in organic synthesis as a solvent and intermediate for various chemical reactions.

Mechanism of Action

The mechanism of action for 4-Nitrobenzoic acid involves its role as a precursor in various biochemical pathways. For instance, in the biosynthesis of aureothin, it acts as a building block that undergoes enzymatic transformations . The nitro group in 4-Nitrobenzoic acid is a strong electron-withdrawing group, which influences its reactivity and interactions with other molecules.

Properties

CAS No.

55705-72-1

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

4-nitrobenzoic acid;2,4,4-trimethylpentan-2-ol

InChI

InChI=1S/C8H18O.C7H5NO4/c1-7(2,3)6-8(4,5)9;9-7(10)5-1-3-6(4-2-5)8(11)12/h9H,6H2,1-5H3;1-4H,(H,9,10)

InChI Key

NSPMDIZCNFDMBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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